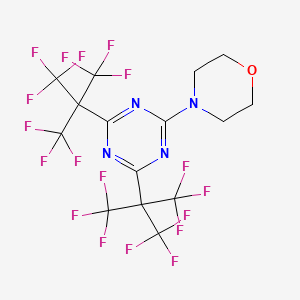![molecular formula C15H16N2O4 B11692354 N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11692354.png)
N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(2,3-diméthoxyphényl)méthylidène]-2-méthylfuran-3-carbohydrazide est un composé chimique qui appartient à la classe des bases de Schiff. Les bases de Schiff sont des composés généralement formés par la condensation d’amines primaires avec des composés carbonylés.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N’-[(E)-(2,3-diméthoxyphényl)méthylidène]-2-méthylfuran-3-carbohydrazide implique généralement la réaction de condensation entre le 2,3-diméthoxybenzaldéhyde et le 2-méthylfuran-3-carbohydrazide. La réaction est généralement réalisée dans un solvant éthanolique sous reflux pendant plusieurs heures pour assurer une réaction complète .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas bien documentées, l’approche générale impliquerait une mise à l’échelle du processus de synthèse en laboratoire. Cela comprendrait l’optimisation des conditions de réaction telles que la température, le solvant et le temps de réaction afin de maximiser le rendement et la pureté. La production industrielle peut également impliquer des réacteurs à écoulement continu pour améliorer l’efficacité et la possibilité d’adaptation à l’échelle.
Analyse Des Réactions Chimiques
Types de réactions
N’-[(E)-(2,3-diméthoxyphényl)méthylidène]-2-méthylfuran-3-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir la base de Schiff en son amine correspondante.
Substitution : Le groupe hydrazide peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d’hydrogène (H₂O₂).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l’hydrure de lithium et d’aluminium (LiAlH₄) sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des conditions douces pour obtenir des réactions de substitution.
Principaux produits
Oxydation : Les principaux produits sont généralement des oxydes du composé d’origine.
Réduction : Le principal produit est l’amine correspondante.
Substitution : Les produits dépendent du nucléophile utilisé, mais résultent généralement en des hydrazides substitués.
Applications de la recherche scientifique
N’-[(E)-(2,3-diméthoxyphényl)méthylidène]-2-méthylfuran-3-carbohydrazide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme ligand en chimie de coordination pour former des complexes avec des métaux de transition.
Biologie : Le composé a un potentiel en tant qu’agent antimicrobien en raison de sa capacité à former des complexes stables avec les ions métalliques, ce qui peut améliorer son activité biologique.
Médecine : Des recherches sont en cours sur son utilisation potentielle en tant qu’agent anticancéreux, étant donné sa capacité à interagir avec les macromolécules biologiques.
Applications De Recherche Scientifique
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has potential as an antimicrobial agent due to its ability to form stable complexes with metal ions, which can enhance its biological activity.
Medicine: Research is ongoing into its potential use as an anticancer agent, given its ability to interact with biological macromolecules.
Mécanisme D'action
Le mécanisme d’action de N’-[(E)-(2,3-diméthoxyphényl)méthylidène]-2-méthylfuran-3-carbohydrazide implique sa capacité à former des complexes stables avec les ions métalliques. Ces complexes peuvent interagir avec les macromolécules biologiques, telles que l’ADN et les protéines, entraînant divers effets biologiques. Les cibles moléculaires et les voies impliquées comprennent :
Liaison à l’ADN : Le composé peut s’intercaler dans l’ADN, perturbant sa fonction et conduisant à la mort cellulaire.
Inhibition enzymatique : Il peut inhiber les enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité.
Comparaison Avec Des Composés Similaires
Composés similaires
- N’-[(E)-(2,5-diméthoxyphényl)méthylidène]biphényl-4-carbohydrazide
- N’-[(E)-(4-fluorophényl)méthylidène]biphényl-4-carbohydrazide
- N’-[(E)-(3,4-diméthoxyphényl)méthylidène]-2-méthylfuran-3-carbohydrazide
Unicité
N’-[(E)-(2,3-diméthoxyphényl)méthylidène]-2-méthylfuran-3-carbohydrazide est unique en raison de la présence à la fois d’un cycle furanne et d’un groupe diméthoxyphényl. Cette combinaison confère des propriétés électroniques et stériques distinctes, ce qui en fait un ligand polyvalent en chimie de coordination et un candidat potentiel pour diverses applications biologiques.
Propriétés
Formule moléculaire |
C15H16N2O4 |
|---|---|
Poids moléculaire |
288.30 g/mol |
Nom IUPAC |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C15H16N2O4/c1-10-12(7-8-21-10)15(18)17-16-9-11-5-4-6-13(19-2)14(11)20-3/h4-9H,1-3H3,(H,17,18)/b16-9+ |
Clé InChI |
FBFIXIUKJTWMLS-CXUHLZMHSA-N |
SMILES isomérique |
CC1=C(C=CO1)C(=O)N/N=C/C2=C(C(=CC=C2)OC)OC |
SMILES canonique |
CC1=C(C=CO1)C(=O)NN=CC2=C(C(=CC=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-1-(3,5-dimethylphenyl)-5-[4-(2,4-dinitrophenoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692280.png)
![{2-[(E)-({[3-(1,2-Dihydro-5-acenaphthylenyl)-1H-pyrazol-5-YL]carbonyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11692287.png)
![12-[4-(diethylamino)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11692299.png)
![N'-[[4-(Dimethylamino)phenyl]methylidene]-2-(1H-indol-3-YL)acetohydrazide](/img/structure/B11692308.png)
![(5Z)-3-benzyl-5-[4-(methylsulfanyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11692315.png)
![6-Amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11692323.png)
![2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate](/img/structure/B11692336.png)

![2-fluoro-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11692343.png)
![6-methyl-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11692351.png)
![4,6-bis[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B11692356.png)
![4-{[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B11692360.png)
![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11692368.png)

